molecular formula C17H15NO2 B12780247 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile CAS No. 52565-72-7

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B12780247
CAS No.: 52565-72-7
M. Wt: 265.31 g/mol
InChI Key: GGSJIARERFIGST-PTNGSMBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile can be achieved through organic synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2,3-bis(4-methoxyphenyl)acrylonitrile . The reaction conditions typically include refluxing the reaction mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .

Properties

CAS No.

52565-72-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(E)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H15NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-11H,1-2H3/b15-11-

InChI Key

GGSJIARERFIGST-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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